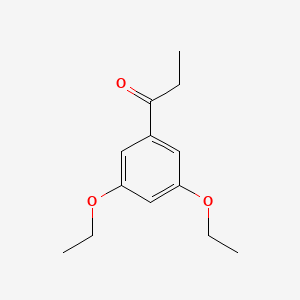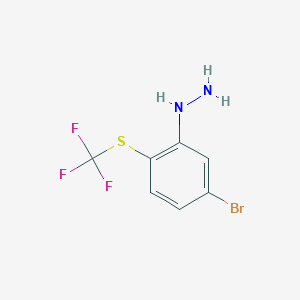![molecular formula C9H15ClO3 B14066322 4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one CAS No. 101156-12-1](/img/structure/B14066322.png)
4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one is an organic compound with the molecular formula C8H13ClO3. It is a versatile chemical used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. This compound is known for its reactivity and ability to form stable intermediates, making it valuable in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ketone Reaction: One common method to synthesize 4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one involves the reaction of acetoin with chloroformate in the presence of a catalyst.
Oxathiolane-McReynolds Reaction: Another method involves the reaction of chloromethyl acetone with ethyl mercaptan under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically follows the ketone reaction method due to its efficiency and high yield. The process involves large-scale reactors and continuous purification systems to ensure the product’s quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can be performed using hydrogenation techniques, typically with palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), trifluoroacetic acid.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Amines, thiols, acidic or basic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides.
Mécanisme D'action
The compound exerts its effects through various mechanisms depending on the context of its use:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)-1,3-dioxolan-2-one: Similar in structure but lacks the butan-2-one moiety.
4-(Chloromethyl)-2-methyl-1,3-thiazole: Contains a thiazole ring instead of a dioxolan ring.
4-[4-(Chloromethyl)-5-methyl-1,3-oxazol-2-yl]phenyl methyl ether: Contains an oxazole ring and a phenyl group.
Uniqueness
4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one is unique due to its combination of a dioxolan ring and a butan-2-one moiety, which imparts specific reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
101156-12-1 |
|---|---|
Formule moléculaire |
C9H15ClO3 |
Poids moléculaire |
206.66 g/mol |
Nom IUPAC |
4-[4-(chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one |
InChI |
InChI=1S/C9H15ClO3/c1-7(11)3-4-9(2)12-6-8(5-10)13-9/h8H,3-6H2,1-2H3 |
Clé InChI |
HFEUWGGKOPVURR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1(OCC(O1)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



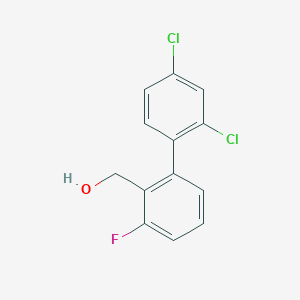
![[2-Chloro-5-(trifluoromethyl)phenyl]cyanamide](/img/structure/B14066251.png)
![2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B14066254.png)

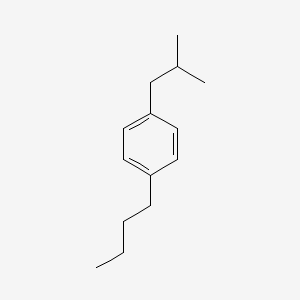


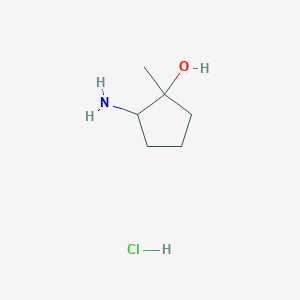

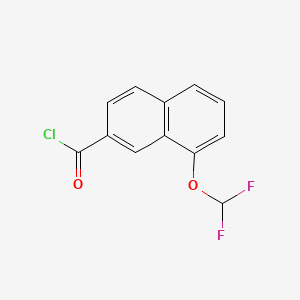
![[3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066337.png)
